molecular formula C21H17ClN2OS2 B4162074 N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4162074
M. Wt: 413.0 g/mol
InChI Key: VSODCUNYBFGHKF-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is further modified with a thienyl group and a methylthio phenyl group, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and reactant concentrations is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under specific conditions, such as using sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the quinoline ring can lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methylthio)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide
  • N-[2-(methylthio)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide sulfate

Uniqueness

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio and thienyl groups enhances its reactivity and potential for further modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2.ClH/c1-25-19-10-5-4-9-17(19)23-21(24)15-13-18(20-11-6-12-26-20)22-16-8-3-2-7-14(15)16;/h2-13H,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODCUNYBFGHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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